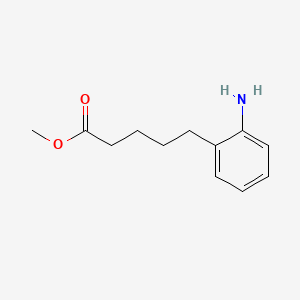
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin: ist eine chirale Verbindung, die in den Bereichen der pharmazeutischen Chemie und Pharmakologie von großem Interesse ist. Diese Verbindung weist einen Pyrrolidinring auf, der mit einer Difluorphenylgruppe und einer Methylgruppe substituiert ist, wodurch sie zu einem wertvollen Kandidaten für verschiedene chemische und biologische Studien wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer synthetisiert werden.
Einführung der Difluorphenylgruppe: Die Difluorphenylgruppe wird durch eine nukleophile Substitutionsreaktion unter Verwendung eines geeigneten Difluorbenzolderivats eingeführt.
Methylierung: Die Methylgruppe wird durch eine Alkylierungsreaktion hinzugefügt, die häufig unter Verwendung von Methyliodid oder einem ähnlichen Reagenz durchgeführt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Verfahren wie die kontinuierliche Flusschemie und der Einsatz katalytischer Systeme können zur Steigerung der Effizienz eingesetzt werden.
Chemische Reaktionsanalyse
Arten von Reaktionen
rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile und elektrophile Substitutionsreaktionen können auftreten, insbesondere an der Difluorphenylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Palladium auf Kohlenstoff.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf potenzielle therapeutische Wirkungen untersucht, einschließlich der Verwendung als Vorläufer für die Entwicklung von Medikamenten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluorphenylgruppe kann die Bindungsaffinität und -spezifität erhöhen, während der Pyrrolidinring die Gesamtkonformation und Aktivität der Verbindung beeinflussen kann.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s overall conformation and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- rac-(2R,3S)-2-(3,4-Dichlorphenyl)-1-methylpyrrolidin-3-amin
- rac-(2R,3S)-2-(3,4-Dimethylphenyl)-1-methylpyrrolidin-3-amin
Einzigartigkeit
rac-(2R,3S)-2-(3,4-Difluorphenyl)-1-methylpyrrolidin-3-amin ist aufgrund des Vorhandenseins der Difluorphenylgruppe einzigartig, die ihre chemischen und biologischen Eigenschaften im Vergleich zu ihren Analoga deutlich verändern kann. Die Fluoratome können die metabolische Stabilität verbessern und das pharmakokinetische Profil der Verbindung beeinflussen.
Eigenschaften
Molekularformel |
C11H14F2N2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
SSVHXBQGSQFNJU-WDEREUQCSA-N |
Isomerische SMILES |
CN1CC[C@@H]([C@H]1C2=CC(=C(C=C2)F)F)N |
Kanonische SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)


![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)



![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)



